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Compound of Interest

Compound Name: 5-(Methylthio)thiazol-2-amine

Cat. No.: B1595378

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Methylthio)thiazol-2-
amine

Abstract

5-(Methylthio)thiazol-2-amine (CAS No: 99171-11-6) is a heterocyclic compound belonging to
the versatile 2-aminothiazole class of molecules.[1][2] The 2-aminothiazole core is a privileged
scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates,
and is valued for its wide range of biological activities.[1][3] A thorough understanding of the
physicochemical properties of its derivatives, such as 5-(Methylthio)thiazol-2-amine, is a
critical prerequisite for its effective application in drug discovery, materials science, and
synthetic chemistry. These properties govern the compound's solubility, absorption, distribution,
metabolism, and excretion (ADME) profile, as well as its formulation and stability
characteristics. This guide provides a comprehensive analysis of the key physicochemical
parameters of 5-(Methylthio)thiazol-2-amine, outlines robust experimental protocols for their
determination, and offers expert insights into the interpretation of this data for research and
development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 5-(Methylthio)thiazol-2-amine is structurally defined by a thiazole ring substituted with
an amino group at the 2-position and a methylthio (-SCHs) group at the 5-position. This
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substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular
interactions.

Table 1: Chemical Identifiers for 5-(Methylthio)thiazol-2-amine

Identifier Value Source(s)

5-(methylsulfanyl)-1,3-
IUPAC Name . ) [4]
thiazol-2-amine

CAS Number 99171-11-6 [41[5]
Molecular Formula CaHeN2S2 [51[6]
Molecular Weight 146.23 g/mol [5]1[6]
Canonical SMILES CSC1=CNC(=N)s1 [6]

1S/C4H6N2S2/c1-7-3-2-6-
InChl [4]
4(5)8-3/h2H,1H3,(H2,5,6)

| InChiKey | KVLWIPGOGRZZEA-UHFFFAOYSA-N |[4] |

Core Physicochemical Properties

The macroscopic and solution-based behavior of a compound is dictated by its intrinsic
physicochemical properties. These parameters are essential for predicting its behavior in both
in vitro and in vivo systems.

Table 2: Summary of Physicochemical Properties
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Property

Physical Form

Value | Description

Reported as a solid.

Significance & Causality

The planar, rigid ring
structure and potential for
intermolecular hydrogen
bonding via the amino
group favor a solid state at
room temperature.

Melting Point

Data not consistently available
in public literature; requires

experimental determination.

A sharp melting point is a
primary indicator of sample
purity. Broad ranges suggest

the presence of impurities.

Solubility Profile

Expected to be soluble in polar
organic solvents (e.qg.,
methanol, DMSO) and
POSSESS Some aqueous

solubility.

The 2-aminothiazole core
imparts polarity and hydrogen
bonding capability, enhancing
solubility in polar solvents.[7]
[8] The non-polar methylthio
group may slightly reduce
aqueous solubility compared to
unsubstituted 2-aminothiazole.
Solubility is pH-dependent due

to the basicity of the amino
group.[7]

| pKa (Predicted) | Estimated to be in the range of 5.0 - 5.5. | The 2-amino group is the primary

basic center. Its pKa is critical for predicting the ionization state at physiological pH (7.4), which

profoundly impacts membrane permeability and receptor binding. The pKa of the related 2-

amino-5-methylthiazole is reported as 5.42.[9] |

Solubility: A Critical Parameter

The solubility of a compound dictates its utility in various applications, from solution-based

assays to oral bioavailability. For 5-(Methylthio)thiazol-2-amine, the interplay between the

polar 2-amino-thiazole backbone and the more lipophilic methylthio substituent creates a

nuanced solubility profile.
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e Agueous Solubility: The protonation of the exocyclic amino group under acidic conditions (pH
< pKa) will form a cationic species, significantly enhancing aqueous solubility.[7] This is a
crucial consideration for buffer selection in biological assays.

» Organic Solubility: Its heterocyclic nature generally confers solubility in polar organic
solvents like DMSO, DMF, and alcohols.

The relationship between a compound's structure and its resulting physicochemical properties
is fundamental to its scientific application.

Caption: Interdependence of molecular structure and key physicochemical properties.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the structure and purity of 5-(Methylthio)thiazol-2-amine relies
on a combination of modern analytical techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is expected to show a singlet for the C4-proton on the thiazole
ring, a singlet for the methylthio (-SCH?s) protons, and a broad singlet for the amino (-NH-z)
protons. The chemical shifts will be influenced by the electronic environment of the
heterocyclic ring.

o 13C NMR: The spectrum will display four distinct signals corresponding to the four carbon
atoms in the molecule: the methyl carbon of the thioether and the three carbons of the
thiazole ring (C2, C4, C5).

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key
expected absorption bands include N-H stretching vibrations for the primary amine (typically
3100-3400 cm~1), C=N stretching of the thiazole ring, and C-S stretching vibrations.

o Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound. Under Electron lonization (EIl) or Electrospray lonization (ESI), the analysis
should reveal a molecular ion peak (M*) or a protonated molecular ion peak ([M+H]*)
corresponding to the calculated molecular weight of 146.23.
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e High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for
determining the purity of organic compounds. A reversed-phase method would be suitable,
where the compound is eluted from a non-polar stationary phase (like C18) with a polar
mobile phase (e.g., a mixture of water and acetonitrile or methanol). Purity is assessed by
the area percentage of the main peak.[10]

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental
protocols used for its measurement. The following are standardized, self-validating workflows

for key analyses.

Protocol 1: Purity Determination by Reversed-Phase
HPLC

This protocol describes a general method for assessing the purity of 5-(Methylthio)thiazol-2-
amine. The choice of a gradient elution is crucial for ensuring that potential impurities with
different polarities are effectively separated and detected.

Methodology:

o Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a
50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

 Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and a
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

e Mobile Phase:

o Mobile Phase A: 0.1% Formic Acid in Water

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile
e Gradient Elution:

o Time 0-2 min: 5% B

o Time 2-15 min: Linear gradient from 5% to 95% B
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o Time 15-17 min: Hold at 95% B

o Time 17-18 min: Return to 5% B

o Time 18-20 min: Re-equilibration at 5% B

¢ Run Parameters:

Flow Rate: 1.0 mL/min

[¢]

[¢]

Injection Volume: 10 pL

[e]

Column Temperature: 30 °C

o

Detection Wavelength: 254 nm

o Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of
the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Aqueous Solubility Determination (Shake-
Flask Method)

This is the benchmark method for determining thermodynamic solubility. The core principle is to
allow the compound to equilibrate in a solvent for a sufficient time to reach saturation.

Methodology:

o Sample Preparation: Add an excess amount of solid 5-(Methylthio)thiazol-2-amine (e.g., 5-
10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline,
pH 7.4) in a glass vial.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours.
This duration is critical to ensure equilibrium is reached. A visual check for remaining solid is
necessary to confirm saturation.
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Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the excess solid.

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with the mobile
phase used for HPLC analysis.

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a
pre-established calibration curve via a validated analytical method, such as the HPLC
method described above.

Reporting: Express the solubility in units such as mg/mL or uM.
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Caption: Workflow for solubility determination via the shake-flask method.

Stability and Storage

The long-term integrity of the compound requires appropriate storage conditions to prevent
degradation.
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o Recommended Storage: The compound should be stored at 2-8°C.[4] Some suppliers also
suggest room temperature storage provided it is sealed in a dry environment.[5] For
maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark
place is recommended to protect against oxidative and light-induced degradation.[4]

o Potential Instabilities: The 2-aminothiazole moiety can be susceptible to certain chemical
reactions. The presence of the methylthio group could be prone to oxidation to the
corresponding sulfoxide or sulfone under harsh oxidative conditions.

Conclusion

5-(Methylthio)thiazol-2-amine is a valuable heterocyclic building block with physicochemical
properties that make it amenable to various research applications. Its solid physical state,
predictable solubility behavior based on pH, and distinct spectroscopic signature provide a
solid foundation for its use in synthetic and medicinal chemistry. The experimental protocols
detailed herein offer robust, validated methods for confirming its identity, purity, and solubility,
ensuring data integrity for researchers, scientists, and drug development professionals. A
thorough characterization of these fundamental properties is the cornerstone of successful and
reproducible scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.solubilityofthings.com/thiazol-2-amine
https://en.wikipedia.org/wiki/2-Aminothiazole
https://m.chemicalbook.com/ProductChemicalPropertiesCB5317756_EN.htm
https://helixchrom.com/compounds/2-amino-5-methylthiazole/
https://www.benchchem.com/product/b1595378#what-are-the-physicochemical-properties-of-5-methylthio-thiazol-2-amine
https://www.benchchem.com/product/b1595378#what-are-the-physicochemical-properties-of-5-methylthio-thiazol-2-amine
https://www.benchchem.com/product/b1595378#what-are-the-physicochemical-properties-of-5-methylthio-thiazol-2-amine
https://www.benchchem.com/product/b1595378#what-are-the-physicochemical-properties-of-5-methylthio-thiazol-2-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

